molecular formula C9H14N4 B11777732 (S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine

(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine

Cat. No.: B11777732
M. Wt: 178.23 g/mol
InChI Key: PPOCQBFEZOTMIT-QMMMGPOBSA-N
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Description

(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is a chiral compound that features a pyrimidine ring attached to a pyrrolidine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Introduction of Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyrimidine derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine: The enantiomer of the compound, which may have different biological activities and properties.

    (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol: A related compound with a hydroxyl group instead of a methanamine group.

    (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)acetic acid: Another similar compound with an acetic acid group.

Uniqueness

(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is unique due to its specific chiral configuration and the presence of both pyrimidine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

[(2S)-1-pyrimidin-2-ylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H14N4/c10-7-8-3-1-6-13(8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2/t8-/m0/s1

InChI Key

PPOCQBFEZOTMIT-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=NC=CC=N2)CN

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CN

Origin of Product

United States

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